molecular formula C9H14N4O2 B10902165 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole

Cat. No.: B10902165
M. Wt: 210.23 g/mol
InChI Key: RQVNPPZYWVLNRH-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole typically involves the nitration of a pyrazole derivative followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the reaction of 1-methyl-3-nitropyrazole with pyrrolidine under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole.

    Reduction: Formation of 1-methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    1-Methyl-3-nitro-1H-pyrazole: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity and chemical properties.

    3-Nitro-1H-pyrazole: Lacks both the methyl and pyrrolidin-1-ylmethyl groups, resulting in different reactivity and applications.

    1-Methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole: A reduced form of the compound with different chemical and biological properties.

Uniqueness: 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is unique due to the presence of both the nitro and pyrrolidin-1-ylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)pyrazole

InChI

InChI=1S/C9H14N4O2/c1-11-8(6-9(10-11)13(14)15)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3

InChI Key

RQVNPPZYWVLNRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN2CCCC2

Origin of Product

United States

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